(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17500814
InChI: InChI=1S/C9H8ClFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1
SMILES:
Molecular Formula: C9H8ClFN2
Molecular Weight: 198.62 g/mol

(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile

CAS No.:

Cat. No.: VC17500814

Molecular Formula: C9H8ClFN2

Molecular Weight: 198.62 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile -

Specification

Molecular Formula C9H8ClFN2
Molecular Weight 198.62 g/mol
IUPAC Name (3S)-3-amino-3-(3-chloro-5-fluorophenyl)propanenitrile
Standard InChI InChI=1S/C9H8ClFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1
Standard InChI Key WRRPXDWSGMYIRY-VIFPVBQESA-N
Isomeric SMILES C1=C(C=C(C=C1F)Cl)[C@H](CC#N)N
Canonical SMILES C1=C(C=C(C=C1F)Cl)C(CC#N)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 3- and 5-positions with chlorine and fluorine, respectively. The (3S)-configured amino group and nitrile moiety are attached to the central carbon of a propane backbone. This configuration introduces chirality, which is critical for its interactions with biological targets. The isomeric SMILES string \text{C1=C(C=C(C=C1F)Cl)[C@H](CC#N)N} confirms the stereospecific arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H8ClFN2\text{C}_9\text{H}_8\text{ClFN}_2
Molecular Weight198.62 g/mol
IUPAC Name(3S)-3-amino-3-(3-chloro-5-fluorophenyl)propanenitrile
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
XLogP31.9

Spectroscopic and Computational Data

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis of (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile typically begins with 3-chloro-5-fluorobenzaldehyde. A Strecker synthesis or reductive amination strategy is employed to introduce the amino group, followed by cyanation using potassium cyanide or trimethylsilyl cyanide. Asymmetric catalysis ensures enantiomeric excess, with reported yields exceeding 70% under optimized conditions.

Industrial Production Considerations

Large-scale manufacturing requires solvent optimization (e.g., switching from tetrahydrofuran to ethanol) and continuous flow reactors to enhance throughput. Purification via crystallization or chromatography ensures >98% purity, as mandated for pharmaceutical intermediates. Environmental concerns drive the adoption of green solvents and catalytic recycling systems.

Reactivity and Functional Group Transformations

Nitrile Group Reactivity

The nitrile moiety undergoes hydrolysis to carboxylic acids or reduction to primary amines. For example, treatment with H2SO4\text{H}_2\text{SO}_4 yields (3S)-3-amino-3-(5-chloro-3-fluorophenyl)propanoic acid\text{(3S)-3-amino-3-(5-chloro-3-fluorophenyl)propanoic acid}, a potential β-amino acid analog.

Amino Group Modifications

The primary amine participates in acylations, sulfonations, and Schiff base formations. Coupling with benzoyl chloride produces (3S)-N-benzoyl-3-(5-chloro-3-fluorophenyl)propanenitrile\text{(3S)-N-benzoyl-3-(5-chloro-3-fluorophenyl)propanenitrile}, a candidate for protease inhibition studies.

Comparative Analysis with Structural Analogs

Substituent positioning on the phenyl ring profoundly influences bioactivity. For instance:

Table 2: Substituent Effects on Physicochemical Properties

CompoundMolecular Weight (g/mol)XLogP3Hydrogen Bond Acceptors
(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile198.621.93
(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile198.622.13
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile198.622.03

The 5-chloro-3-fluoro derivative exhibits superior aqueous solubility compared to its 2-chloro-6-fluoro isomer due to reduced steric hindrance. Such structure-property relationships guide lead optimization in drug discovery.

Applications in Drug Discovery and Material Science

Pharmaceutical Intermediate

The compound serves as a precursor to β-amino nitriles, which are pivotal in synthesizing kinase inhibitors and antiviral agents. Its chiral center enables diastereoselective transformations, reducing the need for costly resolution steps.

Coordination Chemistry

The nitrile and amino groups act as ligands for transition metals. Complexes with Pd(II)\text{Pd(II)} and Cu(I)\text{Cu(I)} have been explored for catalytic applications, though stability issues in protic solvents limit their utility.

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